molecular formula C12H7F5O B11854740 2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene

2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene

Cat. No.: B11854740
M. Wt: 262.17 g/mol
InChI Key: OOWQCDGGPVSCSS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability, resistance to oxidation, and unique electronic properties. The presence of both difluoromethyl and trifluoromethoxy groups in the naphthalene ring makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethyl and trifluoromethoxy groups into a naphthalene ring. One common method is the radical difluoromethylation and trifluoromethylation of naphthalene derivatives. This process often involves the use of radical initiators and specific reaction conditions to ensure the selective introduction of these groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated naphthoquinones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-naphthalene
  • 3-(Trifluoromethoxy)-naphthalene
  • 2-(Trifluoromethyl)-3-(trifluoromethoxy)naphthalene

Uniqueness

2-(Difluoromethyl)-3-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups. This combination imparts distinct electronic and steric properties, making it particularly valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

2-(difluoromethyl)-3-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)18-12(15,16)17/h1-6,11H

InChI Key

OOWQCDGGPVSCSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)F)OC(F)(F)F

Origin of Product

United States

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